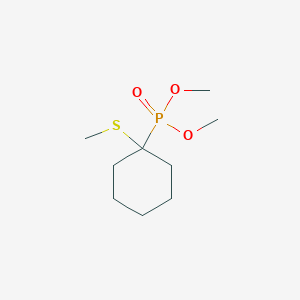
Lithium, (2,4,6-trifluorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium, (2,4,6-trifluorophenyl)- is an organolithium compound that features a lithium atom bonded to a 2,4,6-trifluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Lithium, (2,4,6-trifluorophenyl)- typically involves the reaction of 2,4,6-trifluorophenyl halides with lithium metal. One common method is the direct reaction of 2,4,6-trifluorophenyl bromide with lithium in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods
Industrial production of Lithium, (2,4,6-trifluorophenyl)- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, solvent purity, and inert atmosphere, to ensure consistent product quality and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium, (2,4,6-trifluorophenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Addition Reactions: It can add to electrophilic double bonds, such as carbonyl groups, to form new carbon-lithium bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides, with reactions typically carried out in polar aprotic solvents like THF or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium or nickel catalysts are often used, with reactions conducted under an inert atmosphere at elevated temperatures.
Addition Reactions: Reactions with carbonyl compounds are usually performed in the presence of a Lewis acid catalyst to enhance reactivity.
Major Products Formed
Substitution Reactions: The major products are substituted 2,4,6-trifluorophenyl derivatives.
Coupling Reactions: The products are biaryl compounds or other coupled products.
Addition Reactions: The products are typically alcohols or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Lithium, (2,4,6-trifluorophenyl)- has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to introduce fluorinated groups.
Medicinal Chemistry: It is investigated for its potential use in the development of new drugs, particularly those targeting specific biological pathways.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Wirkmechanismus
The mechanism of action of Lithium, (2,4,6-trifluorophenyl)- involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. In nucleophilic substitution reactions, the lithium atom acts as a nucleophile, attacking electrophilic centers in the substrate. In cross-coupling reactions, it participates in transmetalation steps, transferring the 2,4,6-trifluorophenyl group to the metal catalyst. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium, (2,4,5-trifluorophenyl)-
- Lithium, (2,3,6-trifluorophenyl)-
- Lithium, (3,4,5-trifluorophenyl)-
Uniqueness
Lithium, (2,4,6-trifluorophenyl)- is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its reactivity and selectivity in chemical reactions. The 2,4,6-trifluorophenyl group provides distinct electronic and steric properties compared to other trifluorophenyl derivatives, making it valuable in specific synthetic applications.
Eigenschaften
CAS-Nummer |
53732-49-3 |
|---|---|
Molekularformel |
C6H2F3Li |
Molekulargewicht |
138.0 g/mol |
IUPAC-Name |
lithium;1,3,5-trifluorobenzene-6-ide |
InChI |
InChI=1S/C6H2F3.Li/c7-4-1-5(8)3-6(9)2-4;/h1-2H;/q-1;+1 |
InChI-Schlüssel |
RSGJPNYBTPALAD-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1=C(C=C([C-]=C1F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane](/img/structure/B14645856.png)


![3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile](/img/structure/B14645880.png)




![4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14645909.png)



![N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide](/img/structure/B14645933.png)
